

Stability and reactivity of (Methyl benzoate)tricarbonylchromium under normal conditions.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	(Methyl benzoate)tricarbonylchromium
Cat. No.:	B076706

[Get Quote](#)

An In-depth Technical Guide to the Stability and Reactivity of **(Methyl benzoate)tricarbonylchromium**

Abstract

(Methyl benzoate)tricarbonylchromium, a prominent member of the (arene)tricarbonylchromium complex family, serves as a versatile reagent and catalyst in modern organic synthesis. The complexation of the methyl benzoate aromatic ring to a tricarbonylchromium moiety profoundly alters its electronic properties, transforming it from a relatively inert aromatic compound into a highly activated substrate for various chemical transformations. This guide provides a comprehensive overview of the stability and reactivity of **(methyl benzoate)tricarbonylchromium** under normal laboratory conditions. It details the compound's physicochemical properties, its sensitivity to atmospheric conditions, and its reactivity profile with respect to nucleophilic, electrophilic, and benzylic position reactions. Detailed experimental protocols for its synthesis and a representative nucleophilic aromatic substitution reaction are provided, supplemented by visualizations of key reaction mechanisms and workflows to aid researchers in its practical application.

Physicochemical and Stability Data

(Methyl benzoate)tricarbonylchromium is an orange crystalline solid at room temperature.[\[1\]](#) Its fundamental properties are summarized below. Understanding these characteristics is crucial for its proper handling, storage, and use in experimental setups.

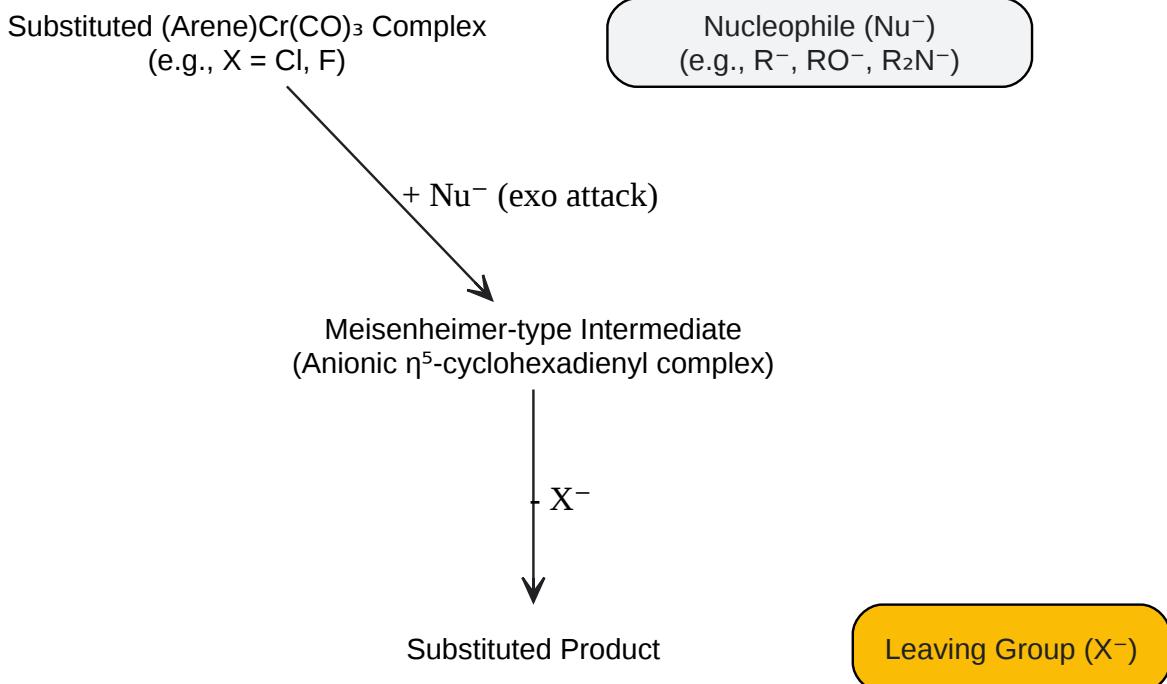
Physicochemical Properties

The key physical and chemical properties of **(methyl benzoate)tricarbonylchromium** are presented in Table 1.

Property	Value
Molecular Formula	C ₁₁ H ₈ CrO ₅
Molecular Weight	272.17 g/mol [1]
Appearance	Orange crystals [1]
Melting Point	95-97 °C [1]
Purity (Typical)	97% (by elemental analysis) [1]
Elemental Analysis	%C: 47.3-49.8; %H: 2.9-3.0 [1]

Stability Profile

While the complex is stable under normal, inert conditions, its reactivity is influenced by exposure to air, moisture, and heat.[\[1\]](#) It is generally recommended to handle the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.


Condition	Stability Information
General Stability	Stable under normal, inert conditions.
Air & Moisture	Sensitive; degradation can occur upon exposure. [1]
Thermal Stability	No specific decomposition temperature is reported. Thermal decomposition can lead to the release of irritating gases and vapors.
Incompatibilities	Incompatible with strong oxidizing agents.
Hazardous Polymerization	Does not occur.

Reactivity and Reaction Mechanisms

The synthetic utility of **(methyl benzoate)tricarbonylchromium** stems from the powerful electron-withdrawing nature of the $\text{Cr}(\text{CO})_3$ group. This moiety activates the complex towards a range of chemical transformations not readily achievable with uncomplexed methyl benzoate.

Altered Reactivity of the Aromatic Ring

The coordination of the chromium tricarbonyl fragment to the benzene ring is the cornerstone of the complex's reactivity. It inverts the typical electronic character of the arene, making the ring electron-deficient and thus susceptible to nucleophilic attack, while deactivating it towards traditional electrophilic substitution.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Tricarbonyl(methylbenzoate)chromium | (Methyl benzoate)tricarbonylchromium | C₁₀H₅O₅Cr - Ereztech [ereztech.com]
- To cite this document: BenchChem. [Stability and reactivity of (Methyl benzoate)tricarbonylchromium under normal conditions.]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b076706#stability-and-reactivity-of-methyl-benzoate-tricarbonylchromium-under-normal-conditions>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com